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Compound of Interest

Compound Name: 2-Amino-n-isopropylbenzamide

Cat. No.: B048454 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-Amino-n-isopropylbenzamide (C₁₀H₁₄N₂O, CAS No: 30391-89-0).

Designed for researchers, scientists, and professionals in drug development, this document

delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering insights into the structural elucidation and analytical verification of this

compound.

Introduction
2-Amino-n-isopropylbenzamide is a chemical compound of interest in various fields,

including as a potential intermediate in pharmaceutical synthesis. Accurate and thorough

spectroscopic analysis is paramount for confirming its identity, purity, and structural integrity.

This guide presents a detailed examination of its spectroscopic signature, underpinned by data

from reputable sources and established analytical protocols.

The molecular structure of 2-Amino-n-isopropylbenzamide, featuring an aromatic ring, an

amide linkage, and an isopropyl group, gives rise to a distinct set of signals in different

spectroscopic analyses. Understanding these spectral features is crucial for any scientific

endeavor involving this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. Below is an analysis of both ¹³C and ¹H NMR data for 2-Amino-n-
isopropylbenzamide.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the

molecule. The data presented here is sourced from publicly available databases.[1]

Table 1: ¹³C NMR Spectral Data for 2-Amino-n-isopropylbenzamide

Chemical Shift (δ, ppm) Assignment

168.9 C=O (Amide Carbonyl)

148.1 C-NH₂ (Aromatic C2)

132.2 Aromatic C-H

128.9 Aromatic C-H

117.2 Aromatic C-H

116.1 Aromatic C-H

115.4 C-C=O (Aromatic C1)

41.8 CH (isopropyl)

22.8 CH₃ (isopropyl)

Interpretation of the ¹³C NMR Spectrum:

The downfield signal at approximately 168.9 ppm is characteristic of the amide carbonyl

carbon. The signal at 148.1 ppm corresponds to the aromatic carbon directly attached to the

amino group (C2). The aromatic region displays four distinct signals, consistent with a

substituted benzene ring where symmetry is broken. The aliphatic region shows a signal for the

methine carbon of the isopropyl group around 41.8 ppm and a signal for the two equivalent

methyl carbons at approximately 22.8 ppm.
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¹H NMR Spectroscopy
As of the latest search, a publicly available experimental ¹H NMR spectrum for 2-Amino-n-
isopropylbenzamide could not be located. Therefore, the following data is a predicted

spectrum based on established chemical shift principles and spectral data of analogous

structures.

Table 2: Predicted ¹H NMR Spectral Data for 2-Amino-n-isopropylbenzamide

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~ 7.5 - 7.3 m 2H Aromatic-H

~ 6.8 - 6.6 m 2H Aromatic-H

~ 6.0 br s 1H Amide N-H

~ 5.5 br s 2H Amine NH₂

~ 4.2 sept 1H Isopropyl CH

~ 1.2 d 6H Isopropyl CH₃

Interpretation of the Predicted ¹H NMR Spectrum:

The aromatic protons are expected to appear as complex multiplets in the range of 6.6 to 7.5

ppm. The amide proton (N-H) would likely be a broad singlet around 6.0 ppm, with its chemical

shift being solvent-dependent. The two protons of the primary amine (NH₂) are also anticipated

to be a broad singlet around 5.5 ppm. The isopropyl group should exhibit a septet for the

methine proton (CH) at approximately 4.2 ppm, coupled to the six equivalent methyl protons,

which would appear as a doublet around 1.2 ppm.

Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring NMR spectra.

Workflow for NMR Data Acquisition

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
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Detailed Steps:

Sample Preparation: Dissolve 5-10 mg of 2-Amino-n-isopropylbenzamide in a suitable

deuterated solvent (e.g., chloroform-d or DMSO-d₆) in an NMR tube.

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is

used to lock onto the deuterium signal of the solvent, tune the probe to the correct

frequencies for ¹H and ¹³C, and shim the magnetic field to ensure homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the

spectrum and improve the signal-to-noise ratio. A larger number of scans is usually required

compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation to obtain the frequency-domain spectrum. This is followed by phase

correction and baseline correction to produce the final spectrum.

Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts,

multiplicities, and integrals, which are then correlated to the molecular structure.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectral Data for 2-Amino-n-isopropylbenzamide
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3400 - 3300 Strong
N-H stretching (primary amine,

NH₂)

~ 3300 Medium
N-H stretching (secondary

amide)

~ 3100 - 3000 Medium C-H stretching (aromatic)

~ 2970 - 2870 Medium
C-H stretching (aliphatic,

isopropyl)

~ 1640 Strong C=O stretching (Amide I band)

~ 1600, 1480 Medium C=C stretching (aromatic ring)

~ 1540 Medium N-H bending (Amide II band)

~ 750 Strong
C-H out-of-plane bending

(ortho-disubstituted)

Note: The data is based on typical ranges for the respective functional groups and may vary

slightly from an experimental spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of 2-Amino-n-isopropylbenzamide is expected to show characteristic

absorption bands for its functional groups. The N-H stretching vibrations of the primary amine

(NH₂) and the secondary amide (NH) should appear in the region of 3400-3300 cm⁻¹. The

strong absorption band around 1640 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch,

often referred to as the Amide I band. The Amide II band, resulting from N-H bending, is

expected around 1540 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-

1480 cm⁻¹ region. The presence of an ortho-disubstituted benzene ring can be inferred from a

strong C-H out-of-plane bending absorption around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)
Workflow for ATR-FTIR Data Acquisition
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Caption: Workflow for acquiring an ATR-FTIR spectrum.

Detailed Steps:

Prepare the Instrument: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean.

Background Scan: Take a background spectrum of the clean, empty ATR crystal. This will be

subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 2-Amino-n-isopropylbenzamide
sample directly onto the ATR crystal.

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the

crystal, then acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Clean Up: Clean the ATR crystal thoroughly after the measurement.

Analysis: Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. The data presented

here is from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 4: Mass Spectrometry Data for 2-Amino-n-isopropylbenzamide

m/z Relative Intensity Assignment

178 High Molecular Ion [M]⁺

163 Medium [M - CH₃]⁺

120 High [M - C₃H₇N]⁺ or [C₇H₆NO]⁺

92 High [C₆H₆N]⁺

Interpretation of the Mass Spectrum:
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The mass spectrum should show a molecular ion peak [M]⁺ at an m/z of 178, corresponding to

the molecular weight of 2-Amino-n-isopropylbenzamide. A common fragmentation pathway

for amides is the alpha-cleavage, which in this case would lead to the loss of a methyl group

from the isopropyl moiety, resulting in a fragment at m/z 163. Another significant fragmentation

is the McLafferty rearrangement or cleavage of the amide bond, which can lead to the

formation of the benzoyl cation derivative at m/z 120. The peak at m/z 92 likely corresponds to

the aminotropylium ion or a related aromatic fragment.

Key Fragmentation Pathway

[C₁₀H₁₄N₂O]⁺˙
m/z = 178

[C₉H₁₁N₂O]⁺
m/z = 163

- •CH₃

[C₇H₆NO]⁺
m/z = 120

- C₃H₇N

[C₆H₆N]⁺
m/z = 92

- CO

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 2-Amino-n-isopropylbenzamide in MS.

Experimental Protocol for GC-MS
Workflow for GC-MS Data Acquisition

Caption: General workflow for Gas Chromatography-Mass Spectrometry analysis.

Detailed Steps:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane).
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Injection: Inject a small volume of the solution into the gas chromatograph.

Gas Chromatography: The sample is vaporized and separated based on its components'

boiling points and interactions with the GC column stationary phase.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is ionized, typically by electron ionization (EI).

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a

mass analyzer (e.g., a quadrupole).

Detection and Data Analysis: The detector records the abundance of each ion, generating a

mass spectrum that is then interpreted.

Conclusion
The spectroscopic data presented in this guide, encompassing NMR, IR, and MS, provide a

robust analytical foundation for the identification and characterization of 2-Amino-n-
isopropylbenzamide. The combination of these techniques allows for the unambiguous

confirmation of the compound's molecular structure, from its carbon-hydrogen framework and

functional groups to its molecular weight and fragmentation behavior. The provided protocols

offer standardized methodologies for obtaining reliable and reproducible data, ensuring

scientific rigor in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b048454#spectroscopic-data-for-2-amino-n-
isopropylbenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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